molecular formula C11H7N3OS B14369132 5-(1,3-Benzothiazol-2-yl)pyrimidin-2(5H)-one CAS No. 92137-02-5

5-(1,3-Benzothiazol-2-yl)pyrimidin-2(5H)-one

Cat. No.: B14369132
CAS No.: 92137-02-5
M. Wt: 229.26 g/mol
InChI Key: SSDANBUIYRKWAR-UHFFFAOYSA-N
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Description

5-(1,3-Benzothiazol-2-yl)pyrimidin-2(5H)-one is a heterocyclic compound that contains both benzothiazole and pyrimidine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-Benzothiazol-2-yl)pyrimidin-2(5H)-one typically involves the condensation of 2-aminobenzothiazole with a suitable pyrimidine derivative. One common method includes the reaction of 2-aminobenzothiazole with ethyl acetoacetate in the presence of a base such as sodium ethoxide, followed by cyclization to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(1,3-Benzothiazol-2-yl)pyrimidin-2(5H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce various substituents onto the pyrimidine or benzothiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the core structure .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its anticancer activity, particularly as an inhibitor of certain enzymes involved in cancer cell proliferation.

Mechanism of Action

The mechanism of action of 5-(1,3-Benzothiazol-2-yl)pyrimidin-2(5H)-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By binding to the active site of these enzymes, the compound can disrupt their function, leading to the inhibition of cancer cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1,3-Benzothiazol-2-yl)pyrimidin-2(5H)-one is unique due to its dual benzothiazole and pyrimidine structure, which allows it to interact with a wide range of biological targets. This dual functionality enhances its potential as a versatile compound in medicinal chemistry .

Properties

CAS No.

92137-02-5

Molecular Formula

C11H7N3OS

Molecular Weight

229.26 g/mol

IUPAC Name

5-(1,3-benzothiazol-2-yl)-5H-pyrimidin-2-one

InChI

InChI=1S/C11H7N3OS/c15-11-12-5-7(6-13-11)10-14-8-3-1-2-4-9(8)16-10/h1-7H

InChI Key

SSDANBUIYRKWAR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3C=NC(=O)N=C3

Origin of Product

United States

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